molecular formula C21H21NO6 B492890 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 724740-78-7

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Numéro de catalogue: B492890
Numéro CAS: 724740-78-7
Poids moléculaire: 383.4g/mol
Clé InChI: SWUWIRCIBYVADA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. Key structural features include:

  • A 3,4-dimethoxyphenyl group at the 3-position, providing electron-donating methoxy substituents.
  • A methyl group at the 2-position, influencing steric interactions.
  • A dimethylcarbamate moiety at the 7-position, which may act as a prodrug or modulate solubility .

Chromones are studied for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Propriétés

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-19(13-6-9-16(25-4)18(10-13)26-5)20(23)15-8-7-14(11-17(15)27-12)28-21(24)22(2)3/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUWIRCIBYVADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride to introduce the dimethylcarbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the carbamate group, yielding the corresponding amine and carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of chromen-4-one compounds, including 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to the disruption of DNA replication and cell signaling pathways, ultimately resulting in reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited the growth of human bladder cancer (HTB9), colon cancer (HCT116), and prostate carcinoma (PC3) cells. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptotic activity compared to untreated controls .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the modification and synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Synthetic routes typically involve multiple steps starting from readily available materials, employing reactions such as Friedel-Crafts alkylation and hydrazinolysis .

Table 1: Synthetic Routes for 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

StepReaction TypeDescription
1Condensation ReactionFormation of the chromen-4-one core
2Friedel-Crafts AlkylationIntroduction of the 3,4-dimethoxyphenyl group
3HydrazinolysisFormation of the carbamate moiety

Biological Studies

Cellular Process Investigation
The compound is utilized in biological assays to study its effects on various cellular processes. Research has focused on its role in apoptosis and cell cycle regulation. The interaction with specific molecular targets has been documented to influence pathways related to cell survival and proliferation .

Case Study: Effects on MDA-MB-231 Cells
In a study examining the effects of similar chromen derivatives on MDA-MB-231 breast cancer cells, it was found that these compounds significantly inhibited TNFα-induced motility and F-actin formation. This suggests potential therapeutic applications in managing metastatic behavior in breast cancer .

Industrial Applications

Development of New Materials
Beyond medicinal applications, there is ongoing research into the potential use of this compound in developing new materials with unique properties. These may include polymers and coatings that leverage the compound's structural characteristics for enhanced performance .

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparaison Avec Des Composés Similaires

Structural Variations

The following analogs differ in substituent positions and functional groups:

Compound Name 3-Position Substituent 2-Position Substituent 7-Position Substituent Key Structural Differences Reference
Target Compound 3,4-Dimethoxyphenyl Methyl Dimethylcarbamate Reference structure
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate 4-Methoxyphenoxy Methyl Dimethylcarbamate Single methoxy on phenyl; phenoxy vs. phenyl linkage
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate 4-Methoxyphenyl None Diethylcarbamate Diethylcarbamate; no 2-methyl group
3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate 3-Methoxyphenoxy Trifluoromethyl Diethylcarbamate Trifluoromethyl (electron-withdrawing) at C2
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime None None Oxime at C8 Oxime instead of carbamate; different substitution

Key Observations :

  • 2-Position Substituents : A methyl group (target) vs. trifluoromethyl () alters steric bulk and electronic effects. Trifluoromethyl groups may increase metabolic resistance .
  • 7-Position Functional Groups: Carbamates (dimethyl/diethyl) vs. oximes () influence solubility and hydrolysis rates.

Physicochemical Properties

Property Target Compound 3-(4-Methoxyphenoxy) Analog Diethylcarbamate Analog Trifluoromethyl Analog
Molecular Formula C₂₁H₂₁NO₇ C₂₀H₁₉NO₇ C₂₂H₂₃NO₆ C₂₂H₂₀F₃NO₆
Molar Mass (g/mol) ~399.4 ~385.4 ~397.4 ~451.4
Key Functional Groups 3,4-Dimethoxy, dimethylcarbamate 4-Methoxyphenoxy, dimethylcarbamate Diethylcarbamate Trifluoromethyl, diethylcarbamate
Solubility Prediction Moderate polarity Lower polarity (phenoxy linkage) Higher lipophilicity High lipophilicity (CF₃)

Notes:

  • The trifluoromethyl analog () has the highest molar mass and lipophilicity due to the CF₃ group .

Activité Biologique

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromenone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a chromenone core structure with a dimethylcarbamate moiety and a 3,4-dimethoxyphenyl substituent. Its unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds within the chromenone family exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro.

CompoundIC50 (μM) for COX-2IC50 (μM) for LOX-5
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate12.515.0

This data suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating these pathways .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that it effectively reduces oxidative stress markers in cellular models.

Assay TypeResult
DPPH Scavenging ActivityIC50 = 25 μM
ABTS Radical ScavengingIC50 = 30 μM

These findings highlight its potential utility in preventing oxidative damage associated with chronic diseases.

3. Anticancer Activity

The anticancer potential of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has been investigated against various cancer cell lines. Studies show that it induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)18.0
HeLa (Cervical Cancer)22.5

Mechanistic studies suggest that the compound triggers cell cycle arrest at the G2/M phase and activates caspase pathways leading to apoptosis .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Efficacy in Hepatocytes : In hepatocyte models treated with oleic acid, the compound demonstrated protective effects against lipid accumulation by enhancing mitochondrial biogenesis markers such as PGC1α and CPT1 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.